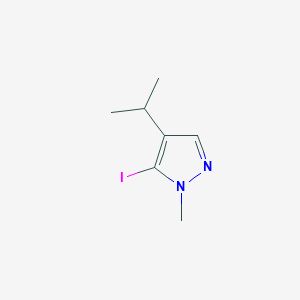
5-Iodo-4-isopropyl-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-isopropyl-1-methyl-1H-pyrazole is a versatile organic compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-isopropyl-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with α-haloketones in the presence of a base. The reaction conditions include heating the mixture to a specific temperature and maintaining an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-4-isopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the iodine atom, which can act as a leaving group or participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under mild conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazoles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Iodo-4-isopropyl-1-methyl-1H-pyrazole serves as a building block for the synthesis of more complex heterocyclic compounds. Its iodine atom makes it a valuable intermediate in cross-coupling reactions, which are widely used in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound has been investigated for its antituberculosis, antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 5-Iodo-4-isopropyl-1-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding, it may interact with specific amino acids within the receptor, altering its conformation and signaling activity.
Molecular Targets and Pathways: The compound can target various molecular pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its interactions with these pathways can lead to therapeutic effects in diseases such as cancer and infectious diseases.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole: Similar structure with a methoxymethyl group instead of an iodine atom.
5-Iodo-1-methyl-1H-pyrazole: Similar structure without the isopropyl group.
3(5)-Aminopyrazoles: Contains an amino group at the 3 or 5 position, leading to different reactivity and biological activity.
Uniqueness: 5-Iodo-4-isopropyl-1-methyl-1H-pyrazole stands out due to its combination of iodine and isopropyl groups, which confer unique chemical and biological properties. These features make it particularly useful in specific applications where other pyrazole derivatives may not be as effective.
Eigenschaften
Molekularformel |
C7H11IN2 |
|---|---|
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
5-iodo-1-methyl-4-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11IN2/c1-5(2)6-4-9-10(3)7(6)8/h4-5H,1-3H3 |
InChI-Schlüssel |
BKULSTPAJOSDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(N=C1)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
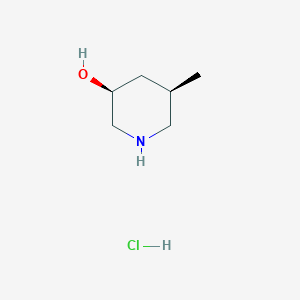
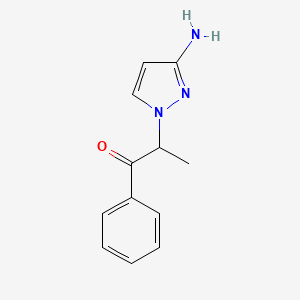
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
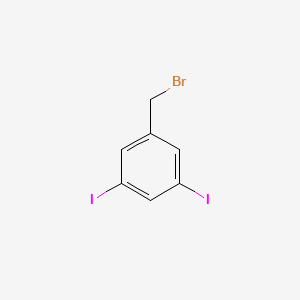
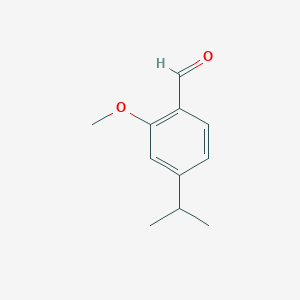
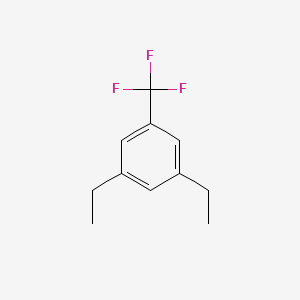

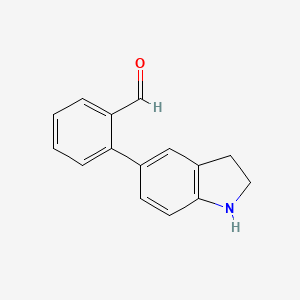
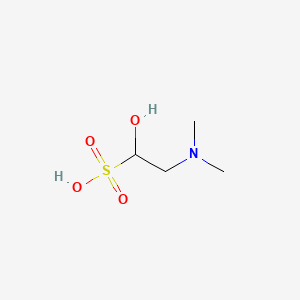
![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
